![molecular formula C14H8F3N3O3S B2461120 5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-03-1](/img/structure/B2461120.png)

5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

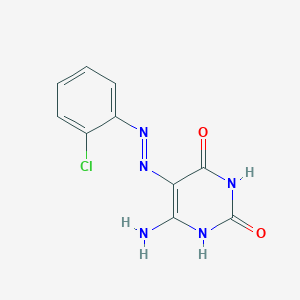

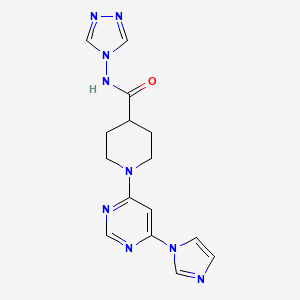

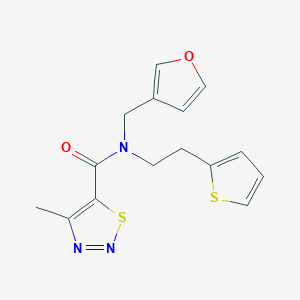

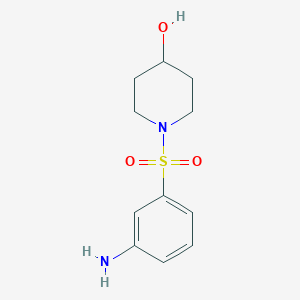

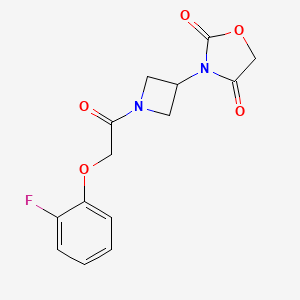

The compound “5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrimidine and thiazole rings would likely make the molecule planar or nearly planar .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups . For example, the carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethoxy group could affect the compound’s polarity and hence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research has been conducted on the synthesis of related thiazolo and triazolo pyrimidines, exploring methods to create derivatives of these compounds. For instance, studies have detailed the alkylation of pyrimidine derivatives, leading to various substituted compounds including thiazolopyrimidines, which are structurally related to the compound . These synthesis processes are crucial for the development of compounds with potential biological applications, as structural variations can significantly impact biological activity and pharmacological properties (Haiza et al., 2000).

Biological Activities and Potential Applications

The exploration of thiazolopyrimidine derivatives has extended into evaluating their potential as anti-inflammatory and analgesic agents. One study synthesized novel derivatives incorporating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from precursors like visnaginone and khellinone. These compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant potential as anti-inflammatory and analgesic agents. Some derivatives displayed high selectivity for COX-2 inhibition, suggesting their potential use in treating conditions where COX-2 selective inhibition is desirable (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds related to "5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" have been evaluated for their antimicrobial activity. Research has demonstrated that derivatives of thiazolopyrimidine exhibit antimicrobial properties against various bacterial strains. This highlights the potential for these compounds to be developed into antimicrobial agents, contributing to the fight against resistant microbial strains (Kolisnyk et al., 2015).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to inhibit certain enzymes, block specific receptors, or interfere with particular biochemical pathways .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain neurotransmitters, thereby affecting the functioning of the nervous system .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O3S/c15-14(16,17)23-9-3-1-8(2-4-9)19-11(21)10-7-18-13-20(12(10)22)5-6-24-13/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCRZYBOUGTUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)

![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2461054.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2461060.png)